6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride” is a complex organic compound. It’s likely to be used in the field of medicinal chemistry or drug discovery, given its structural complexity and the presence of a pyrimidine ring, which is a common feature in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles have been synthesized via a two-step pathway involving Ugi-four-component condensation . This method involves the reaction of multiple components to form a complex product in a single step, offering a potentially efficient route to the synthesis of complex organic compounds .Scientific Research Applications
Synthesis and Biological Activities
The compound has been extensively researched for its potential in synthesizing novel heterocycles with significant biological activities. For instance, its derivatives have shown promising results in cytotoxic and antimicrobial activities. A study synthesized a pyrimidinethione derivative and investigated its reactivity towards selected electrophiles and nucleophiles, revealing potent antitumor and antimicrobial properties (Ramadan, El‐Helw, & Sallam, 2019). Another research effort focused on the antioxidant activities of novel fused heterocyclic compounds derived from a tetrahydropyrimidine derivative, highlighting the potential of these compounds in pharmaceutical applications (Salem, Farhat, Omar Errayes, & Madkour, 2015).
Antimicrobial and Antioxidant Evaluations
Further investigations into the compound's derivatives have explored their antimicrobial and antioxidant properties. Novel pyrimidinone derivatives were synthesized, with some showing significant anticancer activity against various cancer types, as well as notable antibacterial and antifungal activities (Taher & Helwa, 2012). Additionally, the synthesis and evaluation of new pyrimidines and condensed pyrimidines have been conducted, highlighting their potential in combating microbial resistance (Abdelghani, Said, Assy, & Hamid, 2017).
Novel Surfactants with Biological Activity
The compound's derivatives have also been utilized in creating novel nonionic surfactants with embedded pyrimidines, showcasing surface active properties and biological activity. These surfactants demonstrate enhanced solubility, biodegradability, and lower toxicity, making them suitable for various applications, including drug and pesticide manufacturing, cosmetics, and as emulsifiers (El-Sayed, 2008).
Mechanism of Action
Target of Action
The primary targets of EN300-26977617 are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
EN300-26977617 exerts its anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases . The compound is a highly selective and orally bioavailable small molecule targeting the menin- histone-lysine N-methyltransferase 2A (KMT2A) protein-protein interaction .
Biochemical Pathways
The compound disrupts the interaction between menin and KMT2A, which leads to the inhibition of HOX/Meis1 stemness genes and the induction of differentiation genes in KMT2A - or NPM1 -altered leukemic cells .
Pharmacokinetics
It is known that the compound is orally bioavailable .
Result of Action
The compound induces differentiation followed by cell death . It exhibits synergistic effects with venetoclax alone or in combination with azacitidine in AML cells bearing KMT2A -r in vitro .
Properties
IUPAC Name |
6,8-dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.ClH/c9-3-5-6-4-10-1-2-12(6)8(14)11-7(5)13;/h10H,1-2,4H2,(H,11,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFMJBMFUFZWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C(=O)NC2=O)C#N)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.